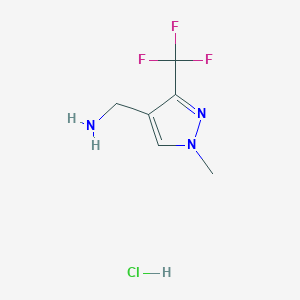

(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Übersicht

Beschreibung

(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H9ClF3N3 and its molecular weight is 215.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound contains a pyrazole ring and a trifluoromethyl group. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific target would depend on the exact structure and functional groups present in the compound.

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceuticals .

Action Environment

The action of the compound could be influenced by various environmental factors such as pH, temperature, presence of other substances, etc. For example, the trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals, which could potentially increase the compound’s resistance to metabolic degradation .

Biochemische Analyse

Biochemical Properties

(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The trifluoromethyl group in the compound enhances its binding affinity to these enzymes, leading to either inhibition or activation depending on the enzyme’s nature . Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating the activity of these receptors, the compound can alter gene expression and cellular metabolism . Furthermore, this compound affects cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that inhibits the enzyme’s catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cellular function and promote cell survival. At higher doses, it can induce toxicity and adverse effects, including liver and kidney damage . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also translocate to the nucleus under certain conditions, influencing gene expression and other nuclear processes . This localization is regulated by specific targeting signals and post-translational modifications .

Biologische Aktivität

(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, a compound characterized by its unique trifluoromethyl and pyrazole functionalities, has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be described by the following identifiers:

| Property | Value |

|---|---|

| CAS Number | 1185532-72-2 |

| Molecular Formula | C6H8F3N3 |

| Molecular Weight | 179.14 g/mol |

| IUPAC Name | This compound |

| InChI Key | QGLGYTXANSSOOG-UHFFFAOYSA-N |

Antiparasitic Activity

Recent studies have indicated that compounds similar to (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine exhibit significant antiparasitic properties. For instance, derivatives of pyrazole have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities in these compounds has been found to enhance their aqueous solubility and metabolic stability, which are crucial for their efficacy in vivo .

The mechanism of action for (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine involves targeting specific enzymes or pathways within the parasite's biology. For example, certain pyrazole derivatives have been shown to inhibit PfATP4, a Na+-ATPase that plays a vital role in the parasite's ion homeostasis and energy metabolism. This inhibition leads to a disruption in the parasite's ability to maintain osmotic balance and energy production, ultimately resulting in cell death .

Study 1: Efficacy Against Malaria

In a study evaluating various pyrazole derivatives, one compound demonstrated an EC50 value of 0.010 μM against P. falciparum. This compound was noted for its improved metabolic stability and aqueous solubility compared to traditional antimalarial agents. The study highlighted that modifications to the pyrazole ring significantly influenced both efficacy and safety profiles .

Study 2: In Vivo Mouse Model

Another investigation involved administering this compound in a mouse model infected with Plasmodium berghei. The results showed a 30% reduction in parasitemia at a dosage of 40 mg/kg over four days, indicating promising therapeutic potential .

Safety and Toxicology

While exploring the biological activity of this compound, safety assessments are crucial. The compound has been classified with specific hazard statements due to its potential toxicity. Precautionary measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safety protocols during laboratory work .

Eigenschaften

IUPAC Name |

[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3.ClH/c1-12-3-4(2-10)5(11-12)6(7,8)9;/h3H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQAAJDVYRDULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-67-4 | |

| Record name | 1H-Pyrazole-4-methanamine, 1-methyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.